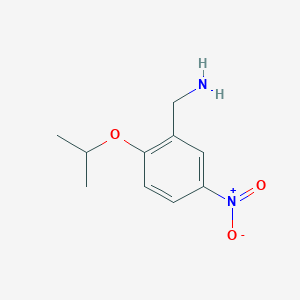
2-Isopropoxy-5-nitrobenzylamine
Übersicht
Beschreibung
2-Isopropoxy-5-nitrobenzylamine is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Isopropoxy-5-nitrobenzylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H14N2O3
- IUPAC Name : 2-(propan-2-yloxy)-5-nitrobenzylamine
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Nitro compounds, including derivatives like this compound, exhibit significant antimicrobial properties. They act by producing toxic intermediates upon reduction, which subsequently bind to DNA, leading to cellular damage and death .
- Case studies have shown that nitro derivatives are effective against a range of pathogens including Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.
-
Antitumor Activity
- The compound has been explored for its potential antitumor effects. Nitro-containing compounds are known to be activated under hypoxic conditions commonly found in tumors, making them suitable candidates for targeted cancer therapies .
- Research indicates that compounds with nitro groups can inhibit various cancer cell lines through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation.
-
Enzyme Inhibition
- Inhibitors derived from benzylamines have been studied for their ability to inhibit specific enzymes involved in steroid biosynthesis, particularly 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes are critical in the regulation of sex hormones and have implications in conditions like prostate cancer .
- The structure-activity relationship (SAR) studies suggest that modifications on the benzylamine scaffold can enhance selectivity and potency against these enzymes.
Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study on nitro derivatives reported that specific analogs exhibited significant activity against Streptococcus mutans with inhibition zones exceeding 40 mm . This highlights the potential application of this compound in treating bacterial infections.
- Antitumor Potential : Research focusing on nitro-containing compounds demonstrated their effectiveness against various cancer cell lines. The findings suggest that these compounds could serve as lead structures for developing new anticancer agents .
- Enzyme Interaction : Detailed docking studies have been conducted to understand how this compound interacts with the active sites of target enzymes like 17β-HSD3. These studies provide insights into optimizing the compound for better efficacy against prostate cancer .
Eigenschaften
IUPAC Name |
(5-nitro-2-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7(2)15-10-4-3-9(12(13)14)5-8(10)6-11/h3-5,7H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPXWPDUNWLUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















